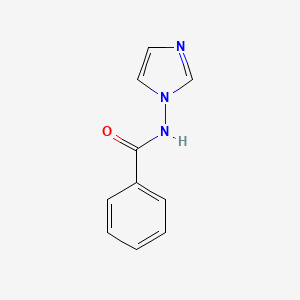

N-(1H-Imidazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-Imidazol-1-yl)benzamide is a chemical compound that features an imidazole ring attached to a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in this compound results in a compound with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-1-yl)benzamide typically involves the reaction of imidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of this compound.

Reaction with Benzoyl Chloride:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxide derivatives.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products Formed

Oxidation: Imidazole N-oxide derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1H-Imidazol-1-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

N-(1H-Imidazol-1-yl)benzamide can be compared with other similar compounds, such as:

N-(1H-Benzimidazol-1-yl)benzamide: Contains a benzimidazole ring instead of an imidazole ring, which may result in different biological activities and chemical properties.

N-(1H-Imidazol-1-yl)acetamide: Contains an acetamide moiety instead of a benzamide moiety, which may affect its reactivity and applications.

N-(1H-Imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group, which may influence its solubility and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions and interact with different molecular targets, making it a valuable tool in research and development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new uses for this compound.

Biological Activity

N-(1H-Imidazol-1-yl)benzamide, a compound featuring an imidazole ring and a benzamide moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole group attached to a benzamide structure. The molecular formula is C10H10N4O, with a molecular weight of approximately 202.22 g/mol. The compound's structure allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, one study demonstrated that an imidazole derivative significantly inhibited the proliferation of A549 lung cancer cells. The compound induced apoptosis and arrested the cell cycle at the G1 phase, as evidenced by flow cytometry and Western blot analyses that showed increased levels of apoptotic proteins .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| IMUEB | 7.5 - 11.1 | Induces apoptosis, inhibits migration |

| This compound | TBD | Inhibits cell proliferation |

Antioxidant Properties

Imidazole derivatives, including this compound, exhibit notable antioxidant activity. These compounds scavenge free radicals such as hydrogen peroxide and nitric oxide, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been found to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. Such effects are beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound can inhibit enzymes related to inflammatory responses and cancer progression.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

In Vitro Studies

A study investigated the effects of this compound on A549 lung cancer cells. The MTT assay indicated that increasing concentrations of the compound led to higher cytotoxicity. Additionally, fluorescence imaging confirmed that the compound induced apoptosis in treated cells .

In Vivo Studies

Animal models have shown that this compound exhibits dose-dependent effects on tumor growth. At optimal doses, it demonstrated significant antitumor activity without severe toxicity .

Properties

CAS No. |

341035-89-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-imidazol-1-ylbenzamide |

InChI |

InChI=1S/C10H9N3O/c14-10(9-4-2-1-3-5-9)12-13-7-6-11-8-13/h1-8H,(H,12,14) |

InChI Key |

VYECSAWGWABIIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.